molecular formula C18H21N3O4 B5871407 N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide

N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide

Cat. No. B5871407
M. Wt: 343.4 g/mol
InChI Key: HUORSXYNKATYKM-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MBFA and has been studied for its ability to inhibit cancer cell growth, as well as its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of MBFA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and physiological effects:
MBFA has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using MBFA in lab experiments is that it has been shown to be effective at inhibiting cancer cell growth in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several potential future directions for research on MBFA. One area of interest is its potential as an anti-inflammatory agent, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Another area of interest is its potential as a chemotherapeutic agent, particularly in the treatment of breast and lung cancer. Further research is needed to fully understand the mechanism of action of MBFA and to develop targeted therapies based on its properties.

Synthesis Methods

The synthesis of MBFA involves the reaction of 4-methoxybenzaldehyde and 2-methyl-3-furoic acid hydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

MBFA has been studied extensively for its potential therapeutic properties. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. One study found that MBFA was able to induce apoptosis in breast cancer cells, while another study showed that it was able to inhibit the growth of human lung cancer cells.

properties

IUPAC Name

N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(20-21-18(23)16-8-9-25-13(16)2)10-17(22)19-11-14-4-6-15(24-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,19,22)(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUORSXYNKATYKM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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